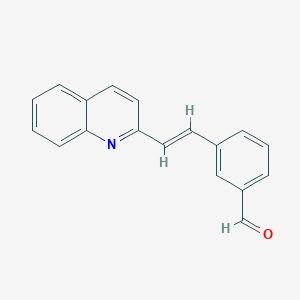
3-(2-(Quinolin-2-yl)vinyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Quinolin-2-yl)vinyl)benzaldehyde: is an organic compound that features a quinoline moiety attached to a benzaldehyde group through a vinyl linkage. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or Friedländer synthesis.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Aldehyde Formation: Finally, the vinylated quinoline is reacted with a benzaldehyde derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The quinoline moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 3-(2-(Quinolin-2-yl)vinyl)benzoic acid.
Reduction: 3-(2-(Quinolin-2-yl)vinyl)benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Quinoline derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific chemical properties imparted by the quinoline and benzaldehyde moieties.
Mechanism of Action
The mechanism of action of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline moiety can intercalate with DNA, inhibit enzyme activities, or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Quinolin-2-yl)benzaldehyde: Lacks the vinyl linkage, which may affect its reactivity and biological activity.
3-(2-(Quinolin-2-yl)ethyl)benzaldehyde: Contains an ethyl group instead of a vinyl group, which may alter its chemical properties and interactions.
Uniqueness
3-(2-(Quinolin-2-yl)vinyl)benzaldehyde is unique due to the presence of both the quinoline and benzaldehyde moieties connected through a vinyl linkage. This structure allows for specific reactivity and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C18H13NO |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
3-[(E)-2-quinolin-2-ylethenyl]benzaldehyde |
InChI |
InChI=1S/C18H13NO/c20-13-15-5-3-4-14(12-15)8-10-17-11-9-16-6-1-2-7-18(16)19-17/h1-13H/b10-8+ |
InChI Key |
HOZFAUBWERGFNU-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine](/img/structure/B11858498.png)


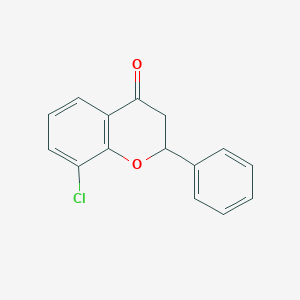
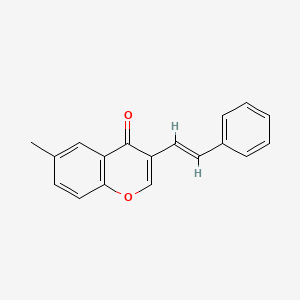

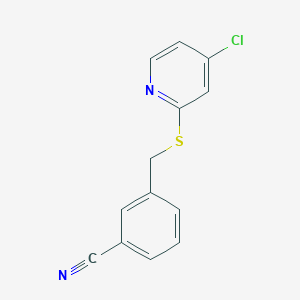
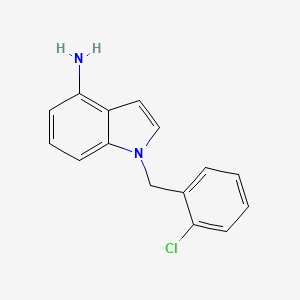
![1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858565.png)


![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)

